molecular formula C16H25N3O2 B2442255 tert-Butyl 4-amino-4-(pyridin-2-ylmethyl)piperidine-1-carboxylate CAS No. 1707714-49-5

tert-Butyl 4-amino-4-(pyridin-2-ylmethyl)piperidine-1-carboxylate

Cat. No.: B2442255
CAS No.: 1707714-49-5
M. Wt: 291.395
InChI Key: GSGJCNFJTQQRQG-UHFFFAOYSA-N
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Description

tert-Butyl 4-amino-4-(pyridin-2-ylmethyl)piperidine-1-carboxylate: is a chemical compound with the molecular formula C16H26N3O2 It is a piperidine derivative that features a tert-butyl ester group, an amino group, and a pyridin-2-ylmethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-amino-4-(pyridin-2-ylmethyl)piperidine-1-carboxylate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Pyridin-2-ylmethyl Group: This step involves the alkylation of the piperidine ring with a pyridin-2-ylmethyl halide under basic conditions.

    Protection of the Amino Group: The amino group is protected using a tert-butyl ester group to prevent unwanted side reactions during subsequent steps.

    Final Deprotection: The tert-butyl protecting group is removed under acidic conditions to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the pyridin-2-ylmethyl group to a piperidinylmethyl group.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products:

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Piperidinylmethyl derivatives.

    Substitution: Various substituted piperidine derivatives depending on the substituent introduced.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Employed in the development of novel catalysts and ligands for chemical reactions.

Biology:

  • Investigated for its potential as a pharmacophore in drug design and development.
  • Studied for its interactions with biological macromolecules such as proteins and nucleic acids.

Medicine:

  • Explored for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceutical compounds.
  • Evaluated for its activity against various biological targets, including enzymes and receptors.

Industry:

  • Utilized in the production of fine chemicals and specialty materials.
  • Applied in the development of advanced materials with specific functional properties.

Mechanism of Action

The mechanism of action of tert-Butyl 4-amino-4-(pyridin-2-ylmethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The amino group and pyridin-2-ylmethyl substituent allow the compound to form hydrogen bonds and π-π interactions with target molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • tert-Butyl 4-amino-4-(aminomethyl)piperidine-1-carboxylate
  • tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate
  • tert-Butyl 4-(3-(2-aminoethyl)phenyl)piperidine-1-carboxylate

Comparison:

  • Structural Differences: The presence of different substituents (e.g., pyridin-2-ylmethyl vs. aminomethyl or phenyl groups) leads to variations in chemical reactivity and biological activity.
  • Unique Properties: tert-Butyl 4-amino-4-(pyridin-2-ylmethyl)piperidine-1-carboxylate is unique due to its pyridin-2-ylmethyl group, which imparts distinct electronic and steric properties, influencing its interactions with molecular targets.
  • Applications: While similar compounds may share some applications, the specific substituents can make this compound more suitable for certain research and industrial purposes.

Properties

IUPAC Name

tert-butyl 4-amino-4-(pyridin-2-ylmethyl)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O2/c1-15(2,3)21-14(20)19-10-7-16(17,8-11-19)12-13-6-4-5-9-18-13/h4-6,9H,7-8,10-12,17H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSGJCNFJTQQRQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(CC2=CC=CC=N2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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